

In-Depth Spectroscopic Analysis of Butyrospermol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Butyrospermol*

Cat. No.: *B12322331*

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An essential tetracyclic triterpene alcohol, **butyrospermol** ((3 β)-lanosta-7,24-dien-3-ol), is a significant bioactive constituent found predominantly in the unsaponifiable fraction of shea butter (from the nuts of *Vitellaria paradoxa*). Its potential anti-inflammatory and antitumor properties have garnered considerable interest within the scientific community. This technical guide provides a comprehensive analysis of the spectroscopic data of **butyrospermol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its identification, characterization, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR spectral data for **butyrospermol**, typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Butyrospermol** (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.24	dd	11.5, 4.5
H-7	5.38	t	3.5
H-24	5.10	t	7.0
CH ₃ -18	0.88	s	
CH ₃ -19	0.97	s	
CH ₃ -21	0.92	d	6.5
CH ₃ -26	1.68	s	
CH ₃ -27	1.60	s	
CH ₃ -28	0.80	s	
CH ₃ -29	0.87	s	
CH ₃ -30	0.54	s	

Table 2: ¹³C NMR Spectroscopic Data for **Butyrospermol** (in CDCl₃)[1][2]

Carbon	Chemical Shift (δ , ppm)
1	35.8
2	28.0
3	79.0
4	38.9
5	50.5
6	19.4
7	117.5
8	145.5
9	49.3
10	37.2
11	21.1
12	26.5
13	44.3
14	49.8
15	31.0
16	26.7
17	52.5
18	16.0
19	18.3
20	36.3
21	18.8
22	35.0
23	24.5

24	125.2
25	131.3
26	25.7
27	17.7
28	28.1
29	15.6
30	14.5

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **butyrospermol** exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for **Butyrospermol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H stretching (hydroxyl group)
3040	Medium	=C-H stretching (alkene)
2960 - 2850	Strong, Sharp	C-H stretching (alkane)
1640	Weak	C=C stretching (alkene)
1465, 1375	Medium	C-H bending (methyl and methylene groups)
1050	Medium	C-O stretching (hydroxyl group)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI-MS)

Under EI-MS, **butyrospermol** undergoes characteristic fragmentation. The molecular ion peak ($[M]^+$) is observed at m/z 426. Key fragments arise from the loss of a water molecule, cleavage of the side chain, and rearrangements of the tetracyclic core.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, **butyrospermol** is often derivatized to increase its volatility and thermal stability. A common derivatization method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of **butyrospermol**.

Table 4: Key Mass Fragments of **Butyrospermol**-TMS in GC-MS Analysis^[3]

m/z	Interpretation
500	$[M]^+$ (Molecular ion of Butyrospermol-TMS)
485	$[M - CH_3]^+$
410	$[M - TMSOH]^+$
395	$[M - TMSOH - CH_3]^+$
287	Fragmentation of the tetracyclic core
229	Further fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of triterpenoids like **butyrospermol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **butyrospermol** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

FT-IR Spectroscopy

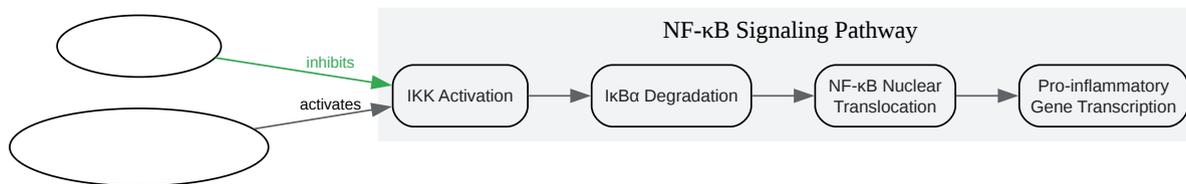
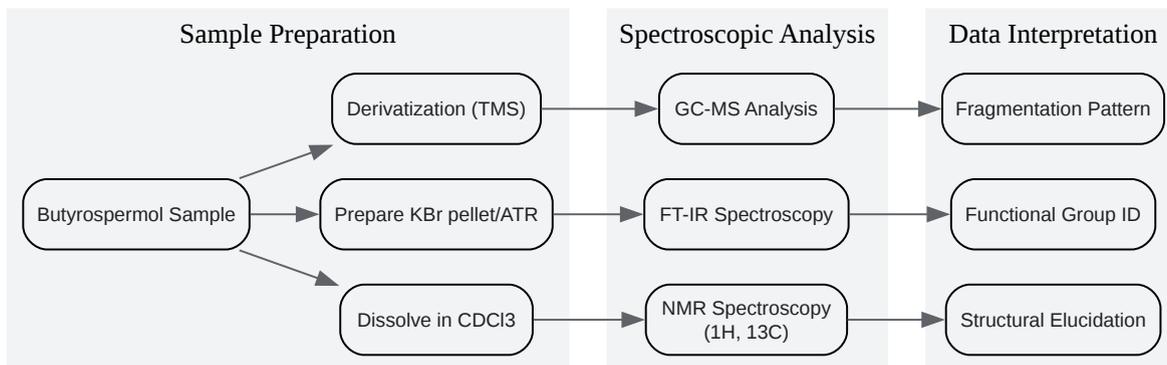
- **Sample Preparation:** Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum in the range of 4000-400 cm^{-1} .

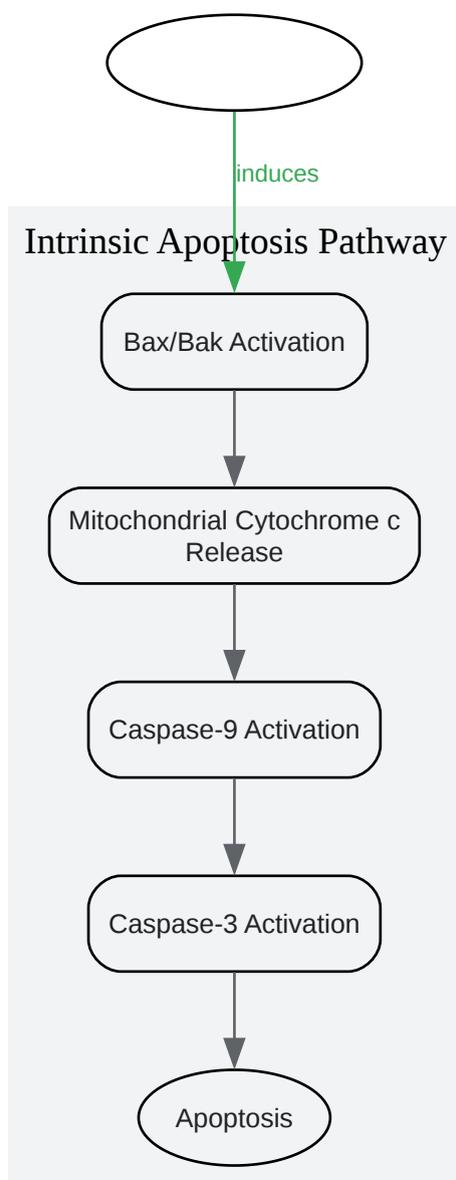
GC-MS

- **Derivatization (Silylation):** To a solution of **butyrospermol** (approx. 1 mg) in pyridine (100 μL), add BSTFA with 1% TMCS (100 μL). Heat the mixture at 70°C for 30 minutes.[3]
- **GC Conditions:** Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at 150°C, ramps to 300°C, and holds for a period to ensure elution of the derivatized compound.
- **MS Conditions:** Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-600.

Signaling Pathways and Logical Relationships

Butyrospermol's biological activities are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.





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References

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